BENGHE Troubleshooting & Optimization

Check Availability & Pricing

reducing internal stress in electrodeposited
nickel-tin films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nickeltin

Cat. No.: B14718777

Technical Support Center: Electrodeposited
Nickel-Tin Films

Welcome to the Technical Support Center for the electrodeposition of nickel-tin (Ni-Sn) films.
This resource is designed for researchers, scientists, and drug development professionals to
troubleshoot and resolve common issues encountered during the electrodeposition process,
with a primary focus on reducing internal stress.

Frequently Asked Questions (FAQs)

Q1: What is internal stress in electrodeposited films and why is it important?

Al: Internal stress is the mechanical stress present within an electrodeposited layer in the
absence of external forces. It can be either tensile (tending to pull the film apart) or
compressive (tending to push the film together). High internal stress, particularly tensile stress,
can lead to defects such as cracking, peeling, blistering, and delamination of the film from the
substrate, compromising the coating's integrity and performance.[1][2] Controlling internal
stress is therefore critical for producing high-quality, durable, and reliable Ni-Sn films.

Q2: What are the primary causes of high internal stress in Ni-Sn films?

A2: High internal stress in Ni-Sn films can arise from several factors, including:
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» Bath Composition: Imbalances in the concentrations of metal salts, chlorides, and buffering
agents can significantly impact stress. For instance, in Watts-type baths, high nickel chloride
content can increase tensile stress.[3][4]

o Organic Additives: While some additives are stress-reducers, their decomposition products
or incorrect concentrations can increase stress.[5]

o Current Density: Operating at excessively high current densities can lead to increased
stress.[6] However, the relationship is complex and can depend on other bath parameters.

o pH: Deviation from the optimal pH range of the plating bath can alter deposit characteristics
and increase stress.[7]

o Temperature: Plating at temperatures outside the recommended range can affect the
deposit's crystal structure and stress levels.[8]

o Impurities: Contamination of the plating bath with metallic or organic impurities is a common
cause of high stress and other plating defects.[5][9]

Q3: How can | measure the internal stress in my Ni-Sn films?

A3: A common and practical method for measuring internal stress is the bent strip method. This
technique involves plating the Ni-Sn film onto one side of a thin, flexible metallic strip (the test
strip). The internal stress in the deposited film causes the strip to bend. The degree of this
bending, which can be measured, is used to calculate the internal stress. A tensile stress will
cause the strip to bend towards the plated side, while a compressive stress will cause it to bend
away.[10]

Troubleshooting Guide

This guide provides solutions to common problems related to high internal stress in
electrodeposited Ni-Sn films.
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Problem Potential Causes

Recommended Solutions

High tensile stress in the

Film Cracking or Peeling )
deposit.

« Add a stress-reducing agent:
Introduce saccharin to the
plating bath. Start with a low
concentration and optimize
based on experimental
results.e Optimize current
density: Lower the current
density. High current densities
can lead to increased tensile
stress.[6]* Adjust bath
composition: If using a Watts-
type bath, ensure the nickel
chloride concentration is within
the recommended range, as
high levels can increase
stress.[3][4]* Control pH and
temperature: Maintain the
plating bath pH and
temperature within the optimal
range specified for your bath
chemistry.[7][8]

High internal stress and/or

Brittle Deposits

codeposition of impurities.

* Introduce stress relievers:
Additives like saccharin can
reduce brittleness by lowering
internal stress.e Purify the
bath: Use activated carbon
treatment to remove organic
impurities. Plate at a low
current density on a scrap
cathode ("dummy plating") to
remove metallic impurities.»
Check for nitrate
contamination: The presence
of nitrates can increase stress

and cause brittleness.[5]
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 Improve substrate cleaning:
Ensure the substrate is
thoroughly cleaned and
activated before plating to

remove all oils, oxides, and

High internal stress, poor other contaminants.[2]«
Blistering or Poor Adhesion substrate preparation, or bath Reduce internal stress: Follow
contamination. the recommendations for

reducing film cracking and
peeling.s Check for organic
contamination: Organic
contaminants in the bath can

lead to poor adhesion.[11]

* Add a wetting agent: This
reduces the surface tension of
the solution and prevents
hydrogen bubbles from

adhering to the cathode

Gas bubble adhesion surface.e Filter the plating
) ) (hydrogen), suspended solution: Continuous filtration
Rough or Pitted Deposits ] ) ) )
particles in the bath, or high is recommended to remove
pH. suspended particles.s Control

pH: High pH can lead to the
precipitation of metal
hydroxides, which can be
incorporated into the deposit

and cause roughness.[5]

Quantitative Data on Stress Reduction

The following tables summarize the effects of common process parameters on internal stress in
nickel-based electrodeposits. While specific values for Ni-Sn alloys are limited in publicly
available literature, the trends observed in nickel electrodeposition provide a valuable starting
point for process optimization.

Table 1: Effect of Saccharin Concentration on Internal Stress in a Watts Bath
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Saccharin Concentration (g/L)

Effect on Internal Stress

0.0 High Tensile Stress

Optimum concentration for minimizing stress.
0.72-0.80

[12][13]
>1.0 May lead to an increase in compressive stress.

Note: The optimal saccharin concentration can vary depending on the specific bath

composition and operating conditions.

Table 2: Typical Operating Parameters for a Low-Stress Watts Nickel Bath

Parameter Recommended Range Rationale
Nickel Sulfate (NiSO4-6H20) 240 - 320 g/L Primary source of nickel ions.
Improves anode corrosion and
) ) ) conductivity. Higher
Nickel Chloride (NiCl2-6H20) 30 - 60 g/L ) )
concentrations can increase
tensile stress.[4]
Acts as a pH buffer to maintain
Boric Acid (HsBO3) 30-45¢g/L a stable plating environment.
[4]
Operating outside this range
can negatively affect deposit
pH 3.8-45 _ .
properties and increase stress.
[3]
Affects crystal growth and
Temperature 50 -60 °C i
deposit stress.[14]
_ Lower current densities
Current Density 2 -5 A/dmz

generally favor lower stress.[6]

Experimental Protocols
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Protocol 1: Preparation of a Watts Bath for Low-Stress
Nickel-Tin Plating

This protocol describes the preparation of a standard Watts bath, which can be adapted for Ni-
Sn co-deposition by the addition of a suitable tin salt (e.g., stannous sulfate).

Materials:

Nickel Sulfate (NiSOa4-6H20)

e Nickel Chloride (NiClz-6H20)

e Boric Acid (H3BOs)

» Deionized water

e Stannous Sulfate (SnSOa) (or other suitable tin salt)
e Saccharin (as a stress reducer)

o Wetting agent

¢ High-purity nickel anodes

o High-purity tin anodes (if required for alloy control)
e Heating and stirring equipment

e pH meter

Procedure:

Fill a clean plating tank with deionized water to about two-thirds of the final volume.

Heat the water to approximately 60°C.

Slowly dissolve the required amount of nickel sulfate while stirring.

Add and dissolve the nickel chloride.
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e Add and dissolve the boric acid.

e Add the stannous sulfate. The concentration will depend on the desired Sn content in the
alloy and should be determined experimentally.

e Add deionized water to reach the final volume.
 Allow the solution to cool to the desired operating temperature (typically 50-60°C).

o Adjust the pH to the desired range (typically 3.8-4.5) using dilute sulfuric acid or nickel
carbonate.[3]

» Add the desired concentrations of saccharin and a wetting agent.

o Purify the bath by dummy plating at a low current density (e.g., 0.2-0.5 A/dm?) for several
hours to remove metallic impurities.

« Filter the solution to remove any suspended particles.

Protocol 2: Measurement of Internal Stress using the
Bent Strip Method

This protocol outlines the procedure for measuring internal stress using the bent strip method.
Materials and Equipment:

o Flexible metallic test strips (e.g., beryllium copper or spring steel) of known thickness and
mechanical properties.

e Plating setup (beaker, anodes, power supply).
o Stop-off lacquer or plating tape.
o Micrometer or caliper for thickness measurement.

» A device for measuring the curvature or deflection of the strip (e.g., a dedicated stress
measurement tool or a flat surface with a height gauge).
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Procedure:
e Prepare the Test Strip:
o Thoroughly clean and degrease the test strip.

o Apply a stop-off lacquer or plating tape to one side of the strip, leaving a defined area on
the other side exposed for plating.

e Initial Measurement:

o Measure the initial straightness or curvature of the test strip before plating.
o Electrodeposition:

o Place the test strip in the Ni-Sn plating bath as the cathode.

o Electrodeposit the Ni-Sn film to a desired thickness under controlled conditions (current
density, temperature, time).

o Record the plating time and current to calculate the average thickness of the deposit.
e Final Measurement:

o Carefully remove the plated strip from the bath, rinse, and dry it.

o Measure the final curvature or the deflection at the free end of the strip.
 Calculation of Internal Stress:

o The internal stress (o) can be calculated using Stoney's equation or a modified version
depending on the geometry of the test strip. A simplified formulais: c=(E*t s2*3)/(3*
L2*t f*(1-v)) Where:

» E is the Young's modulus of the substrate (test strip).
» t_sis the thickness of the substrate.

» O is the deflection of the free end of the strip.
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» L is the length of the plated section of the strip.
» t fis the thickness of the deposited film.

= Vv is the Poisson's ratio of the substrate.
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Caption: Relationship between causes, defects, and solutions for high internal stress.
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Caption: Troubleshooting workflow for reducing internal stress in Ni-Sn films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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